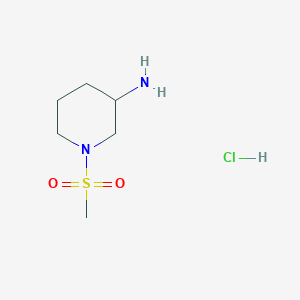

1-Methanesulfonylpiperidin-3-amine hydrochloride

Beschreibung

1-Methanesulfonylpiperidin-3-amine hydrochloride is a piperidine derivative characterized by a methanesulfonyl group at position 1 and an amine group at position 3, with hydrochloride as the counterion. This structural configuration is critical for its physicochemical and pharmacological properties. The methanesulfonyl group enhances metabolic stability and modulates electronic effects, which may influence receptor binding or solubility compared to other sulfonyl or aryl substituents .

Eigenschaften

IUPAC Name |

1-methylsulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAGCBBGJUYWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methanesulfonylpiperidin-3-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, research findings, and case studies that highlight its relevance in drug development.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2322931-90-6 |

| Molecular Formula | C7H16ClN2O2S |

| Molecular Weight | 211.73 g/mol |

| Purity | ≥ 95% |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's sulfonamide group is hypothesized to enhance its binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It has been shown to interact with certain receptors, possibly affecting signal transduction processes.

Research Findings

Recent studies have demonstrated the compound's potential across various biological assays:

- Antiproliferative Activity: In vitro assays have indicated that this compound exhibits antiproliferative effects on cancer cell lines. This suggests its potential as an anticancer agent.

- Cystic Fibrosis Research: The compound has been investigated for its efficacy in treating cystic fibrosis by targeting specific pathways related to ion transport and mucus secretion .

- Cyclin-Dependent Kinase Inhibition: Notably, research has highlighted its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could be leveraged for therapeutic applications in oncology .

Case Studies

Several case studies illustrate the compound's biological activity:

-

Case Study 1: Anticancer Properties

- A study evaluated the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Case Study 2: Cystic Fibrosis Treatment

- In a preclinical model of cystic fibrosis, the compound demonstrated improved chloride ion transport across epithelial cells, indicating its potential utility in managing symptoms associated with this genetic disorder.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety attributes of 1-Methanesulfonylpiperidin-3-amine hydrochloride and analogous compounds:

Structural and Functional Insights

- Sulfonyl vs. This may improve aqueous solubility but reduce membrane permeability.

- Safety Profiles : Most compounds lack explicit GHS hazard classifications, but general precautions (e.g., eye/skin rinsing, medical consultation) are recommended for piperidine hydrochlorides .

Pharmacological and Analytical Considerations

Pharmacological Potential

- The methanesulfonyl group in this compound may enhance stability against enzymatic degradation compared to ester- or nitro-containing analogs .

- Benzyl and methoxybenzyl derivatives (e.g., ) are often explored as central nervous system (CNS) agents due to their lipophilicity.

Analytical Methods

- Reverse-phase HPLC (RP-HPLC) is widely used for analyzing similar hydrochlorides (e.g., amitriptyline HCl in ). The target compound’s sulfonyl group may necessitate mobile-phase adjustments for optimal retention.

Vorbereitungsmethoden

Preparation from D-Glutamic Acid (Multi-step Cyclization Route)

One well-documented method starts with D-glutamic acid, which undergoes a series of transformations to yield (R)-3-amino piperidine hydrochloride, a close intermediate to 1-Methanesulfonylpiperidin-3-amine hydrochloride. The key steps include:

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Hydroxyl esterification and Boc protection of amine | D-glutamic acid, methanol, thionyl chloride, Boc2O, 0-30°C | High purity (95%), yield ~99% |

| 2 | Ester reduction | Standard reducing agents (e.g., LiAlH4) | Efficient conversion |

| 3 | Hydroxyl activation | Using thionyl chloride at 30 ± 5°C for 10 hours | Controlled temperature critical |

| 4 | Cyclization to form piperidine ring | Intramolecular nucleophilic substitution | High selectivity |

| 5 | Boc deprotection and formation of hydrochloride salt | Acidic conditions | Suitable for industrial scale |

This method is advantageous due to its relatively short synthetic route and low cost, enabling industrial production without the need for chiral resolution steps.

Preparation via D-Mandelic Acid and Racemic 3-Piperidine Amide (Resolution and Functionalization)

Another approach involves the formation of an organic salt between D-mandelic acid and racemic 3-piperidine amide, followed by selective functional group transformations:

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| a | Formation of D-mandelic acid-(R)-3-piperidine amide organic salt | Methyl tert-butyl ether and isopropanol, 30-80°C, 5-12 h | Yield ~41-42% |

| b | pH adjustment and reaction with pivaloyl chloride | pH 10-11, 0-30°C, 5-12 h | Formation of (R)-N-pivaloyl-3-piperidine amide |

| c | Hofmann rearrangement in sodium hypochlorite solution | 20-70°C, 5-12 h | Conversion to (R)-N-pivaloyl-3-aminopiperidine |

| d | Deprotection and salification to obtain hydrochloride salt | Acidic work-up | High purity product |

This method emphasizes chiral resolution via salt formation and subsequent functionalization steps, achieving high optical purity and yield suitable for scale-up.

The introduction of the methanesulfonyl group (mesylation) on piperidin-3-amine is typically performed after obtaining the free amine intermediate. The mesylation involves reacting the amine with methanesulfonyl chloride under controlled conditions:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions preferred |

| Base | Triethylamine or pyridine | To neutralize HCl formed |

| Temperature | 0 to 5 °C initially, then room temperature | To control reaction rate and avoid side reactions |

| Reaction time | 1-4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous extraction, drying, and crystallization | To isolate mesylated amine hydrochloride |

This step is critical for obtaining the final this compound with high purity and yield.

Comparative Summary of Preparation Methods

| Preparation Route | Starting Material | Key Steps | Advantages | Industrial Feasibility |

|---|---|---|---|---|

| D-Glutamic Acid Route | D-Glutamic acid | Esterification, Boc protection, reduction, activation, cyclization, deprotection | Short route, low cost, no chiral separation needed | High, demonstrated industrial scale |

| D-Mandelic Acid Salt Route | D-Mandelic acid + racemic 3-piperidine amide | Salt formation, pivaloyl protection, Hofmann rearrangement, deprotection | High optical purity, good yield | Suitable for scale-up, moderate complexity |

| Direct Mesylation | Free 3-aminopiperidine | Mesylation with methanesulfonyl chloride | Straightforward, high purity | Common final step in synthesis |

Research Findings and Industrial Application Notes

- The D-glutamic acid route is favored for industrial production due to its cost-effectiveness and fewer purification challenges.

- The D-mandelic acid salt method provides a robust approach to obtain enantiomerically pure intermediates, essential for pharmaceutical applications where stereochemistry is critical.

- Mesylation conditions must be optimized to prevent over-reaction or degradation, with temperature and base selection being crucial parameters.

- Reaction monitoring by HPLC and TLC is standard practice to ensure complete conversion and product purity.

- The hydrochloride salt form enhances compound stability and facilitates handling and storage.

Q & A

Q. What are the critical parameters for synthesizing 1-Methanesulfonylpiperidin-3-amine hydrochloride with high purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with piperidine derivatives. Key considerations include:

- Solvent Selection : Dichloromethane or acetonitrile for optimal solubility and reaction efficiency .

- Inert Atmosphere : Use nitrogen/argon to prevent moisture interference, critical for sulfonylation steps .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are recommended for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm piperidine ring substitution patterns and methanesulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNOS·HCl) .

- FTIR : Peaks at ~1150 cm (S=O stretching) and ~1320 cm (S-O stretching) confirm sulfonamide functionality .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; local exhaust ventilation for powder handling .

- Storage : Dry, inert environment (2–8°C) to prevent hydrolysis; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer efficiency .

- Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride relative to the amine precursor to ensure complete reaction .

- Kinetic Monitoring : TLC (silica, 10% methanol/dichloromethane) at 30-minute intervals to track reaction progression .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Assay Standardization : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent activity .

- Structural-Activity Relationships (SAR) : Modify the piperidine ring’s substituents (e.g., methyl groups) to isolate contributions to target binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters or kinases .

Q. What strategies are effective for developing HPLC methods to quantify this compound in complex matrices?

- Methodological Answer :

- Column Selection : C18 stationary phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm) for polar sulfonamides .

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min for baseline separation .

- Detection : UV at 210 nm (sulfonamide absorption band) with a linear range of 0.1–100 µg/mL and R > 0.995 .

Q. How can researchers mitigate hazards during scale-up synthesis of this compound?

- Methodological Answer :

- Thermal Analysis : DSC/TGA to identify exothermic decomposition risks (>150°C) .

- Waste Management : Neutralize reaction quench (e.g., sodium bicarbonate) before disposal to avoid acidic byproducts .

- Process Safety : Implement batch-wise addition of methanesulfonyl chloride to prevent thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.